3-aminobenzenesulfonyl fluoride hydrochloride CAS number 3887-48-7
3-aminobenzenesulfonyl fluoride hydrochloride CAS number 3887-48-7
An In-Depth Technical Guide to 3-Aminobenzenesulfonyl Fluoride Hydrochloride (CAS 3887-48-7): Properties, Applications, and Protocols for the Modern Researcher
Introduction
3-Aminobenzenesulfonyl fluoride hydrochloride, identified by CAS number 3887-48-7, is a versatile bifunctional reagent that has garnered significant interest within the realms of medicinal chemistry, chemical biology, and materials science. As a stable, crystalline solid, it serves as a crucial building block for introducing the aminobenzenesulfonyl fluoride scaffold into more complex molecular architectures.[1] The true value of this compound lies in the distinct and often orthogonal reactivity of its two primary functional groups: a nucleophilic aromatic amine and an electrophilic sulfonyl fluoride.
The sulfonyl fluoride moiety (-SO₂F) is of particular importance. In contrast to its more traditional sulfonyl chloride counterpart, the sulfonyl fluoride group exhibits enhanced stability towards hydrolysis and general aqueous conditions, while retaining sufficient reactivity towards strong nucleophiles.[2][3] This unique balance of stability and reactivity makes it an ideal functional group for applications ranging from the synthesis of sulfonamide libraries to the development of highly specific covalent inhibitors for biological targets.[2][4] This guide provides an in-depth exploration of the compound's properties, synthesis, reactivity, and safe handling, designed for researchers and scientists aiming to leverage its unique chemical attributes in their work.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. 3-Aminobenzenesulfonyl fluoride hydrochloride is a pink to light brown crystalline powder, a physical characteristic that can be an initial indicator of purity.[1] Its hydrochloride salt form enhances its stability and renders it soluble in water.[5]
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 3887-48-7 | [6][7] |
| Molecular Formula | C₆H₇ClFNO₂S | [1][7] |
| Molecular Weight | 211.64 g/mol | [6][7] |
| Appearance | Pink to light brown crystalline powder/chunks | [1] |
| Melting Point | 200 °C | [1][6] |
| Boiling Point | 301.5 °C at 760 mmHg | [6] |
| Solubility | Soluble in water | [5] |
| EINECS Number | 223-429-7 | [1][6] |
| InChI Key | KTADZFWRDLKHKW-UHFFFAOYSA-N | [6] |
Protocol: Analytical Characterization
Verifying the identity and purity of 3-aminobenzenesulfonyl fluoride hydrochloride is a critical first step before its use in any application. The following protocol outlines standard analytical techniques for its characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides unambiguous structural confirmation by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Features: Look for distinct aromatic proton signals in the range of 7-8 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The amine protons may appear as a broad singlet.
-
Expected ¹³C NMR Features: Expect six aromatic carbon signals, with the carbons attached to the amino and sulfonyl fluoride groups exhibiting characteristic chemical shifts.
-
Expected ¹⁹F NMR Features: A single resonance is expected, with a chemical shift typical for aryl sulfonyl fluorides.[8] This is a key diagnostic peak for confirming the presence of the S-F bond.
-
2. Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated free base [C₆H₆FNO₂S + H]⁺ at m/z ≈ 176.02.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is essential for assessing the purity of the compound.
-
Procedure:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column).
-
Use a mobile phase gradient of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Expected Result: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify purity.
-
Part 2: Synthesis and Purification
While 3-aminobenzenesulfonyl fluoride hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. The most common synthetic routes involve the conversion of a more readily available starting material, such as 3-aminobenzenesulfonic acid or a related sulfonyl chloride.[3]
Conceptual Synthetic Workflow
A plausible and widely applicable method for synthesizing aryl sulfonyl fluorides is through halogen exchange of the corresponding aryl sulfonyl chloride.[3] This process is generally efficient and utilizes readily available fluorinating agents.
Caption: General synthetic logic for 3-aminobenzenesulfonyl fluoride hydrochloride.
Protocol: Illustrative Synthesis from 3-Nitrobenzenesulfonyl Chloride
This protocol describes a representative three-step synthesis. CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Halogen Exchange Fluorination
-
Rationale: Conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. Potassium bifluoride (KHF₂) is an effective and common fluorinating agent for this transformation.[3]
-
Procedure:
-
To a stirred suspension of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetonitrile, add potassium bifluoride (KHF₂, ~2-3 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude 3-nitrobenzenesulfonyl fluoride can be purified by recrystallization or silica gel chromatography.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the primary amine. A common method is using tin(II) chloride in the presence of hydrochloric acid, which is effective and proceeds under relatively mild conditions.
-
Procedure:
-
Dissolve the 3-nitrobenzenesulfonyl fluoride (1.0 eq) from the previous step in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).
-
Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-aminobenzenesulfonyl fluoride.
-
Step 3: Hydrochloride Salt Formation and Purification
-
Rationale: Forming the hydrochloride salt increases the compound's stability and often facilitates purification by crystallization.
-
Procedure:
-
Dissolve the crude 3-aminobenzenesulfonyl fluoride in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.
-
Dry the final product, 3-aminobenzenesulfonyl fluoride hydrochloride, under vacuum. Purity should be confirmed using the analytical methods described in Part 1.
-
Part 3: Chemical Reactivity and Applications in Drug Discovery
The utility of 3-aminobenzenesulfonyl fluoride hydrochloride stems from its dual reactivity, enabling its use as both a nucleophilic building block (via the amine) and an electrophilic probe (via the sulfonyl fluoride).
Application 1: Synthesis of Sulfonamide Derivatives
The sulfonyl fluoride group serves as an excellent electrophile for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. Its enhanced stability compared to sulfonyl chlorides allows for cleaner reactions and broader substrate scope, including reactions with sensitive amines where a protecting-group-free strategy is desirable.[2]
Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve 3-aminobenzenesulfonyl fluoride hydrochloride (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and scavenge the HF produced during the reaction.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting sulfonamide product by silica gel chromatography or recrystallization.
Application 2: Development of Covalent Inhibitors
A cutting-edge application of sulfonyl fluorides is in the design of covalent inhibitors for therapeutic targets. The sulfonyl fluoride acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues—such as serine, threonine, tyrosine, or lysine—in a protein's binding site.[4] This irreversible inhibition can lead to prolonged duration of action and increased potency. The strategy is analogous to the well-documented use of the related compound AEBSF as a serine protease inhibitor.[9]
Caption: Covalent modification of a serine residue by a sulfonyl fluoride.
This reactivity is central to the field of chemical biology for creating activity-based probes to identify and characterize enzymes. For drug developers, incorporating the 3-aminobenzenesulfonyl fluoride scaffold allows for the synthesis of targeted covalent inhibitors where the "amino" group can be further functionalized to achieve binding affinity and selectivity for the protein of interest.
Part 4: Safety, Handling, and Storage
Due to its corrosive nature and reactivity, particularly with water, proper safety and handling procedures are paramount when working with 3-aminobenzenesulfonyl fluoride hydrochloride.[5][10]
Hazard Assessment and Safe Handling
| Hazard | GHS Code | Precautionary Statement | Reference |
| Corrosive | H314 | Causes severe skin burns and eye damage. | [11] |
| Harmful if Swallowed | H302 | Harmful if swallowed. | |
| Moisture Sensitive | - | Reacts with water to produce toxic and corrosive hydrogen fluoride. | [10] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Handling Solid: Avoid creating dust when weighing or transferring the material. Use a spatula and handle gently. Ensure all equipment is dry before use.[10]
-
Incompatible Materials: Keep away from water, strong bases, and strong oxidizing agents.[5]
Protocol: Spill and Emergency Procedures
-
Spill:
-
Evacuate the area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[10]
-
Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Burns from fluoride exposure may be delayed.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]
-
Storage Guidelines Store 3-aminobenzenesulfonyl fluoride hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in a refrigerator at 2-8 °C is recommended.[1][7] The storage area should be free from water and incompatible substances.
Conclusion
3-Aminobenzenesulfonyl fluoride hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and chemical biology. Its unique combination of a stable yet reactive sulfonyl fluoride electrophile and a versatile amine nucleophile provides a powerful platform for constructing novel sulfonamides and highly targeted covalent inhibitors. By understanding its properties, mastering its handling, and creatively applying its reactivity, researchers can unlock its full potential to develop next-generation therapeutics and biological probes.
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Sigma-Aldrich. Safety Data Sheet: 4-(2-aminoethyl)benzenesulfo nyl fluoride hydrochloride.
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